molecular formula C8H13N3O2 B13299776 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

Cat. No.: B13299776
M. Wt: 183.21 g/mol
InChI Key: RVHVVVYYKKTWAX-UHFFFAOYSA-N
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Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a chemical compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with hydrazine to form the triazole ring, followed by alkylation to introduce the butanoic acid side chain . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the modulation of enzyme activity in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is unique due to the combination of the triazole ring and the butanoic acid side chain. This combination imparts specific chemical properties, such as enhanced solubility and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where stability and reactivity are crucial .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-4-6(8(12)13)7-10-9-5(2)11(7)3/h6H,4H2,1-3H3,(H,12,13)

InChI Key

RVHVVVYYKKTWAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C(N1C)C)C(=O)O

Origin of Product

United States

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